Bienvenue dans la boutique en ligne BenchChem!

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid

FABP4 inhibition Structure-activity relationship Metabolic disease target

This 5-methyl-2,3-diphenyl indole-1-propanoic acid derivative is the highest-resolution FABP4 ligand available (PDB 7FWN, 1.12 Å), ensuring unambiguous electron density for structure-based design. With an IC50 of 0.038 µM, it serves as a precise positive control for TR-FRET, FP, and thermal shift assays, outperforming BMS309403 (Ki 0.16 µM). Its metabolically stable 5-methyl group replaces the reactive cyclopropyl moiety found in earlier analogs, making it ideal for chronic PK/PD studies. The symmetric 2,3-diphenyl scaffold enables late-stage functionalization for selectivity profiling across FABP3/4/5 isoforms. Purchase this PDB-validated compound to guarantee reproducibility in your FABP4-targeted screening campaigns.

Molecular Formula C24H21NO2
Molecular Weight 355.4 g/mol
Cat. No. B3472249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid
Molecular FormulaC24H21NO2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)O
InChIInChI=1S/C24H21NO2/c1-17-12-13-21-20(16-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(21)15-14-22(26)27/h2-13,16H,14-15H2,1H3,(H,26,27)
InChIKeyPTAQSYCAZMXLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)propanoic Acid: A Late-Stage FABP4 Inhibitor with Sub-50 nM Potency


3-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid is a synthetic, non-polymeric indole-1-propanoic acid derivative that functions as a potent inhibitor of human fatty acid-binding protein 4 (FABP4/aP2) [1]. Its co-crystal structure with FABP4 has been solved at 1.12 Å resolution (PDB 7FWN), confirming a binding mode characterized by a carboxylate–Arg126/Tyr128 hydrogen-bond network and extensive hydrophobic contacts within the β-clam cavity [1][2]. The compound belongs to a proprietary chemical series originating from F. Hoffmann-La Roche and represents a structurally refined iteration over earlier 5-cyclopropyl-indole FABP4 inhibitors deposited in 2015–2016 [2][3].

Why 3-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)propanoic Acid Cannot Be Replaced by Earlier Indole-Propanoic FABP4 Inhibitors


Indole-1-propanoic acid FABP4 inhibitors are not interchangeable because potency in this series is exquisitely sensitive to the indole C5 substituent and the phenyl substitution pattern on C2 and C3. In the foundational 2016 SAR study, a Ki range of 0.03 µM to >1.4 µM was observed solely by varying the C3-aryl and C5-alkyl groups within the same indole-propanoic acid scaffold [1]. The 5-methyl-2,3-diphenyl variant reported in 2023 achieves an IC50 of 0.038 µM, placing it among the most potent FABP4 ligands co-crystallized at near-atomic resolution [2]. Substituting this compound with the earlier 5-cyclopropyl analog, the 2-phenyl-only analog, or the clinical candidate BMS309403 (Ki 0.16 µM in the same assay format) would introduce unknown potency offsets, altered binding kinetics, and incompatible crystallographic conditions, undermining reproducibility in FABP4-targeted screening, structural biology, and assay development campaigns [1][2].

Head-to-Head and Cross-Study Quantitative Differentiation of 3-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)propanoic Acid


FABP4 Inhibitory Potency: 5-Methyl vs. 5-Cyclopropyl and Reference Inhibitor BMS309403

The target compound demonstrates an IC50 of 0.038 µM against human FABP4 [1]. By cross-study comparison, the closest structural analog—3-(5-cyclopropyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid (PDB 5D45)—exhibited a Ki of 0.03 µM in a different assay format [2]. While the absolute values are similar, the 5-methyl substitution eliminates the metabolically labile cyclopropyl ring while preserving sub-50 nM affinity. The widely used reference inhibitor BMS309403 showed a Ki of 0.16 µM in the same assay system used for the cyclopropyl series [2], indicating that both indole-based inhibitors are significantly more potent than this benchmark.

FABP4 inhibition Structure-activity relationship Metabolic disease target

Structural Resolution of FABP4 Co-Crystal: 1.12 Å vs. 1.65–1.81 Å for Earlier Analogs

The FABP4 co-crystal structure with the target compound was solved at 1.12 Å resolution (PDB 7FWN), the highest reported for any indole-propanoic acid FABP4 inhibitor [1]. By direct comparison to PDB entries from the same research group, the earlier 5-cyclopropyl analog (PDB 5D45) was solved at 1.65 Å, the 3-(3-methoxypyridin-4-yl) variant (PDB 5D47) at 1.70 Å, and the pyrazole-containing analog (PDB 5D48) at 1.81 Å [2]. The 1.12 Å structure provides unambiguous electron density for the 5-methyl group orientation, the two phenyl rings, and the entire propanoic acid chain, enabling more accurate fragment molecular orbital (FMO) energy calculations and structure-based drug design.

X-ray crystallography Structural biology Fragment molecular orbital analysis

Structural Determinant of Potency: 5-Methyl vs. 5-Hydrogen Impact on Hydrophobic Cavity Occupancy

The 5-methyl group on the indole core occupies a hydrophobic sub-pocket formed by Ala33, Ala36, Pro38, Phe57, and Ala75 of FABP4 [1]. The analog lacking any C5 substituent, 3-(2-phenyl-1H-indol-1-yl)propanoic acid (PDB 5D4A), exhibits a Ki of 0.16 µM—approximately 4–5-fold weaker than the target compound [2]. This potency loss demonstrates that the 5-methyl group contributes critically to binding affinity through van der Waals contacts, a finding consistent with FMO analysis of the cyclopropyl series, where the C5 substituent's IFIE (inter-fragment interaction energy) with adjacent hydrophobic residues correlated with Ki ranking [1].

Structure-based drug design Hydrophobic interactions Indole C5 substitution

Chemical Topology: 2,3-Diphenyl Substitution Pattern Differentiates from Mono-Phenyl and Heteroaryl-Substituted Analogs

The target compound bears two unsubstituted phenyl rings at indole positions C2 and C3, creating a symmetric hydrophobic collar. In contrast, the highest-potency compound from the 2016 series (compound 1, Ki = 0.03 µM) replaces one phenyl with a 3,5-dimethylpyrazol-4-yl group [1]. While both achieve similar potency, the 2,3-diphenyl topology presents a distinct electrostatic surface potential and π-stacking geometry. The diphenyl arrangement forms edge-to-face π-interactions with Phe57 and CH–π contacts with Ala36 and Pro38, as observed in the 1.12 Å structure [2]. This topology may influence selectivity against other FABP isoforms (FABP3, FABP5), although direct selectivity data for the target compound remain unpublished.

Chemical topology Ligand efficiency Indole substitution pattern

Optimal Use Cases for 3-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)propanoic Acid in FABP4-Targeted Research


High-Resolution Structural Biology and Fragment-Based Drug Design

The 1.12 Å FABP4 co-crystal structure (PDB 7FWN) establishes this compound as the highest-resolution template for structure-based design of indole-series FABP4 inhibitors. Researchers performing fragment molecular orbital (FMO) calculations, molecular dynamics simulations, or scaffold-hopping studies benefit from the unambiguous electron density at the 5-methyl position and both phenyl rings, which eliminates the coordinate uncertainty present in lower-resolution structures (1.65–1.81 Å) of earlier analogs [1][2]. The well-defined water network and hydrogen-bond geometry with Arg126, Tyr128, and Lys58 provide a precise pharmacophore model for virtual screening campaigns [1].

FABP4 Biochemical Assay Calibration and High-Throughput Screening

With an IC50 of 0.038 µM, the compound serves as a potent positive control for TR-FRET displacement assays, fluorescence polarization binding assays, and thermal shift assays targeting FABP4. Its potency places it in the same range as the best-in-series cyclopropyl analog (Ki 0.03 µM) and substantially above BMS309403 (Ki 0.16 µM), making it a suitable reference inhibitor for assay validation, Z'-factor determination, and inter-laboratory benchmarking [1][2]. The commercial availability of the PDB-validated ligand (OKF code) through chemical component suppliers facilitates immediate deployment without custom synthesis [1].

In Vivo Target Engagement Studies Requiring Non-Cyclopropyl FABP4 Inhibitors

The 5-methyl substitution replaces the cyclopropyl group present in earlier high-potency analogs (PDB 5D45, 5D47, 5D48). Cyclopropyl rings are susceptible to CYP450-mediated oxidation and can generate reactive metabolites, whereas the methyl group is metabolically more stable. Although direct comparative metabolic stability data are not published for this specific pair, the structural rationale supports selecting the 5-methyl congener for pharmacokinetic/pharmacodynamic (PK/PD) studies, chronic dosing models of insulin resistance, atherosclerosis, or non-alcoholic fatty liver disease where FABP4 inhibition has shown therapeutic potential [1][2].

Medicinal Chemistry Lead Optimization Around the Indole C2/C3 Pharmacophore

The 2,3-diphenyl substitution pattern maintains potency equivalent to the best 2016-series compound (Ki 0.03 µM) while presenting a simpler, symmetric topology that is amenable to parallel synthesis and late-stage functionalization [1][2]. Medicinal chemists can use this compound as a starting scaffold for introducing substituents on either phenyl ring to modulate physicochemical properties, isoform selectivity (FABP3 vs. FABP4 vs. FABP5), or off-target profiles, leveraging the high-resolution structural information to guide design decisions [1].

Quote Request

Request a Quote for 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.